molecular formula C10H12N2O4S2 B3005606 3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid CAS No. 408360-00-9

3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid

Cat. No.: B3005606
CAS No.: 408360-00-9
M. Wt: 288.34
InChI Key: LWDFZAVDBWZJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid is an organic compound that features a thiazolidine ring fused with a benzenesulfonyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid typically involves the reaction of 4-aminobenzenesulfonic acid with thiazolidine-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, and a catalyst to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable diazo compounds.

Mechanism of Action

The mechanism of action of 3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonic acid: Shares the benzenesulfonyl group but lacks the thiazolidine ring.

    Thiazolidine-2-carboxylic acid: Contains the thiazolidine ring but lacks the benzenesulfonyl group.

    Sulfanilic acid: Similar structure but without the thiazolidine ring.

Uniqueness

3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid is unique due to the presence of both the thiazolidine ring and the benzenesulfonyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components.

Properties

IUPAC Name

3-(4-aminophenyl)sulfonyl-1,3-thiazolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S2/c11-7-1-3-8(4-2-7)18(15,16)12-5-6-17-9(12)10(13)14/h1-4,9H,5-6,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDFZAVDBWZJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.